Delta-2-Cefteram Pivoxil Delta-2-Cefteram Pivoxil A a minor metabolite of Cefteram Pivoxil, a third-generation oral cephalosporin.
Brand Name: Vulcanchem
CAS No.: 104712-44-9
VCID: VC0193864
InChI: InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1
SMILES: CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N
Molecular Formula: C22H27N9O7S2
Molecular Weight: 593.64

Delta-2-Cefteram Pivoxil

CAS No.: 104712-44-9

Cat. No.: VC0193864

Molecular Formula: C22H27N9O7S2

Molecular Weight: 593.64

Purity: > 95%

* For research use only. Not for human or veterinary use.

Delta-2-Cefteram Pivoxil - 104712-44-9

Specification

CAS No. 104712-44-9
Molecular Formula C22H27N9O7S2
Molecular Weight 593.64
IUPAC Name 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Standard InChI InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1
SMILES CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N
Appearance Off-White to Pale Yellow Solid
Melting Point 114-118°C

Introduction

Chemical Identity and Structure

Delta-2-Cefteram Pivoxil is chemically identified by the CAS number 104712-44-9 and possesses the molecular formula C22H27N9O7S2 with a molecular weight of 593.64 g/mol. This compound is structurally related to Cefteram Pivoxil, a third-generation cephalosporin antibiotic, but with specific modifications that distinguish its chemical identity and potentially its pharmacological properties.

The IUPAC name for this compound is 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate. Its chemical structure includes several key functional groups that contribute to its antibacterial activity, including:

  • A β-lactam ring system (characteristic of all cephalosporins)

  • A 2-aminothiazole-4-yl moiety

  • A methoxyimino group

  • A pivaloyloxymethyl ester group

  • A methyltetrazole substituent

Physical and Chemical Properties

Delta-2-Cefteram Pivoxil presents as an off-white to pale yellow solid with a melting point between 114-118°C. The compound demonstrates specific physical and chemical attributes that are summarized in Table 1.

Table 1: Physical and Chemical Properties of Delta-2-Cefteram Pivoxil

PropertyCharacteristic
CAS Number104712-44-9
Molecular FormulaC22H27N9O7S2
Molecular Weight593.64 g/mol
Physical AppearanceOff-White to Pale Yellow Solid
Melting Point114-118°C
Standard Purity> 95%
SMILES NotationCC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N

Pharmaceutical Classification and Relevance

Delta-2-Cefteram Pivoxil belongs to the cephalosporin class of antibiotics, specifically related to third-generation cephalosporins. These compounds are characterized by their broad-spectrum activity and enhanced stability against beta-lactamase enzymes produced by resistant bacteria. As a pivaloyloxymethyl ester derivative, this compound follows a similar prodrug strategy to other pivoxil-modified antibiotics, which are designed to enhance oral bioavailability.

The pivaloyloxymethyl ester group serves as a prodrug moiety, similar to other cephalosporin derivatives like Cefteram Pivoxil. This structural modification typically improves oral absorption characteristics while maintaining the ability to be hydrolyzed by enzymatic esterases upon absorption, releasing the active form of the antibiotic . This pharmaceutical strategy addresses one of the key challenges in antibiotic development: creating orally effective versions of compounds that otherwise might require parenteral administration.

Mechanism of Action

Like other cephalosporin antibiotics, Delta-2-Cefteram Pivoxil is expected to exert its bactericidal effects through inhibition of bacterial cell wall synthesis. The mechanism involves the following processes:

Primary Antimicrobial Mechanism

Delta-2-Cefteram Pivoxil, after conversion to its active form, targets the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This critical process involves:

  • Binding to penicillin-binding proteins (PBPs), which are essential bacterial enzymes

  • Inhibition of the cross-linking of peptidoglycan layers in the bacterial cell wall

  • Compromise of the structural integrity of the cell wall

  • Eventual cell lysis and bacterial death

The specific PBPs targeted by this compound may determine its spectrum of activity against different bacterial species. The β-lactam ring in the molecule is the key structural element responsible for binding to the active site of PBPs.

Antimicrobial Spectrum and Activity

The antimicrobial spectrum of Delta-2-Cefteram Pivoxil is likely similar to that of Cefteram Pivoxil due to their structural similarities, although specific data on Delta-2-Cefteram Pivoxil's activity profile is limited in the available literature.

Pharmacokinetic Considerations

Absorption and Distribution

As a pivaloyloxymethyl ester, Delta-2-Cefteram Pivoxil is likely designed to enhance oral absorption compared to the parent compound. The pivoxil modification typically improves lipophilicity, facilitating transit across intestinal membranes . Following absorption, esterases in the blood and tissues would be expected to cleave the pivaloyloxymethyl group, releasing the active form of the antibiotic.

Studies with related compounds like Cefteram Pivoxil have shown measurable serum levels after oral administration. For example, in pediatric patients, Cefteram Pivoxil administered at 3 mg/kg after a meal yielded peak serum levels of 0.78 μg/ml after 2 hours . Similar pharmacokinetic patterns might be expected for Delta-2-Cefteram Pivoxil, although specific studies would be necessary to confirm this.

Metabolism and Elimination

Based on the patterns observed with other pivoxil ester antibiotics, the metabolic pathway of Delta-2-Cefteram Pivoxil likely involves:

  • Hydrolysis by esterases to release the active form

  • Renal elimination of the active compound

  • Possible hepatic metabolism of some portions of the molecule

The cumulative urinary excretion rate for Cefteram Pivoxil in pediatric patients was approximately 15.0% during the first 6 hours after administration . Similar elimination patterns might be anticipated for Delta-2-Cefteram Pivoxil, though specific studies would be needed to confirm this hypothesis.

Current Research Status and Future Perspectives

Research on Delta-2-Cefteram Pivoxil appears to be in the developmental stage based on the available literature. As with many antibiotic candidates, several areas warrant further investigation:

Research Gaps and Opportunities

  • Comprehensive antimicrobial susceptibility testing against contemporary clinical isolates

  • Detailed pharmacokinetic and pharmacodynamic profiling

  • Safety and efficacy evaluation in various patient populations

  • Comparative studies with established antibiotics

  • Evaluation of potential for development of bacterial resistance

Pharmaceutical Development Considerations

The development of Delta-2-Cefteram Pivoxil for clinical use would likely involve considerations similar to those for other cephalosporin antibiotics, including:

  • Formulation development for optimal stability and bioavailability

  • Investigation of amorphous versus crystalline forms for improved solubility

  • Evaluation of storage conditions and shelf-life

  • Development of appropriate dosage forms and strengths

Experience with other cephalosporin antibiotics indicates that conversion to amorphous forms can improve water solubility and potentially enhance bioavailability . Similar pharmaceutical development strategies might be applicable to Delta-2-Cefteram Pivoxil.

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